N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3 |
InChI Key |
JMPRIEGYNXBMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
The most widely reported method involves reductive amination between 1,3-dimethyl-1H-pyrazol-5-amine and furan-2-carbaldehyde (furfural). The reaction proceeds in ethanol or methanol under reflux (60–80°C) for 6–12 hours, using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents.
Typical Procedure :
-
Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (10 mmol) and furfural (12 mmol) in ethanol.
-
Add NaBH3CN (15 mmol) gradually at 0°C.
-
Reflux for 8 hours, concentrate under vacuum, and purify via column chromatography (hexane/ethyl acetate, 3:1).
Yield : 68–76%.
Nucleophilic Substitution
This method employs 5-chloro-1,3-dimethyl-1H-pyrazole and furfurylamine in a polar aprotic solvent (e.g., DMF or DMSO) with a base (K2CO3 or Et3N). The reaction is conducted at 80–100°C for 4–6 hours.
Key Advantages :
-
Avoids use of reducing agents.
-
Scalable for industrial production.
Multi-Component Reactions (MCRs)
A one-pot MCR strategy combines 1,3-dimethyl-1H-pyrazol-5-amine , furfuryl bromide , and K2CO3 in acetonitrile at 60°C for 3 hours. This method eliminates intermediate isolation, improving efficiency.
Reaction Equation :
Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 60 | 68 |
| DMF | 80 | 72 |
| Acetonitrile | 60 | 78 |
Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while elevated temperatures accelerate kinetics.
Catalytic Enhancements
-
Microwave Assistance : Reduces reaction time to 15–30 minutes with 10–15% higher yields.
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves furfuryl bromide reactivity, achieving 82% yield.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors for safer handling of exothermic steps. A representative setup:
-
Mix precursors in a T-shaped mixer.
-
Pass through a heated tubular reactor (80°C, 10 min residence time).
-
Separate products via inline liquid-liquid extraction.
Throughput : 5–10 kg/day with 85% purity.
Green Chemistry Innovations
-
Solvent Recycling : Ethanol is recovered via distillation, reducing waste by 40%.
-
Biocatalytic Routes : Immobilized transaminases convert furfural and pyrazole intermediates under mild conditions (30°C, pH 7.5), though yields remain suboptimal (55–60%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses using a C18 column (MeOH/H2O, 70:30) show ≥98% purity for optimized methods.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 76 | 8 | 12.50 | Moderate |
| Nucleophilic Substitution | 70 | 6 | 9.80 | High |
| MCR | 78 | 3 | 14.20 | Low |
Key Insight : Nucleophilic substitution offers the best balance of cost and scalability, while MCRs excel in speed .
Scientific Research Applications
N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Comparison with Similar Compounds
Key Structural Insights :
- Tetrazole vs. Thiourea : Replacing thiourea with tetrazole improves metabolic stability and antimicrobial potency. For example, tetrazole derivatives (MIC = 0.25–4 µg/mL) outperform thiourea-based precursors .
- Substituent Effects : The furan-2-ylmethyl group enhances solubility and π-π interactions with microbial targets, while fluorinated analogs (e.g., difluoromethyl) increase membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The furan-2-ylmethyl group enhances aqueous solubility compared to purely aromatic analogs (e.g., phenyl-substituted derivatives) .
- Stability : Tetrazole derivatives exhibit superior stability under physiological conditions compared to thioureas, which are prone to hydrolysis .
- In Silico Predictions : Molecular docking reveals that the furan oxygen and tetrazole nitrogen atoms form hydrogen bonds with bacterial DNA gyrase, explaining their high antimicrobial activity .
Biological Activity
N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula CHNO, with a molecular weight of 205.26 g/mol. Its structure consists of a furan ring and a pyrazole ring, which facilitate various chemical interactions that contribute to its biological activity. The furan ring can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target proteins, modulating their activity .
Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cell models . This inhibition is crucial in conditions characterized by chronic inflammation.
Anticancer Activity
The compound has also demonstrated anticancer properties in various studies. It targets specific pathways involved in tumor progression and has been evaluated against several cancer cell lines. The mechanism involves the inhibition of key enzymes associated with cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and NO production | |
| Anticancer | Inhibition of tumor proliferation pathways |
Study 1: Anti-inflammatory Effects
In vitro studies have shown that treatment with this compound significantly reduced the levels of inflammatory markers in macrophage cell lines exposed to lipopolysaccharides (LPS). This study highlights the compound's potential as a therapeutic agent for inflammatory diseases .
Study 2: Anticancer Efficacy
A recent study investigated the compound's efficacy against human breast cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways and inhibited cell migration, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of both furan and pyrazole rings allows for versatile interactions with biological macromolecules. Comparative studies with similar compounds reveal that modifications in the structure can enhance or diminish biological activity .
Table 2: Structural Comparisons
| Compound Name | Structural Features |
|---|---|
| N-(furan-2-ylmethyl)-2-(propan-2-yl)aniline | Contains furan and aniline structure |
| 2-Chloro-N-(furan-2-ylmethyl)-N-(propan-2-yl)acetamide | Furan ring with chloro and acetamide groups |
| 1-(Furan-2-ylmethyl)-1H-pyrazol-5-one | Similar pyrazole structure without dimethyl substitution |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, furan-2-ylmethylamine derivatives are condensed with substituted pyrazole precursors under reflux conditions using catalysts like piperidine. Key steps include hydrazine-mediated cyclization (for pyrazole core formation) and alkylation of the furanmethyl group . Optimization requires precise temperature control, inert atmospheres (to prevent oxidation), and purification via recrystallization or column chromatography. Yields are improved by stoichiometric balancing of reagents and monitoring reaction progress with TLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole and furan ring connectivity, while FTIR identifies functional groups (e.g., amine N–H stretches). High-resolution mass spectrometry (HRMS) validates molecular mass and purity. X-ray crystallography, as demonstrated for structurally similar compounds, resolves stereochemical ambiguities and confirms bond lengths/angles .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., using Gaussian 03) model the compound’s electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles and correlate with experimental observations (e.g., regioselectivity in substitution reactions). The Colle-Salvetti correlation-energy formula, adapted for DFT, can estimate correlation energies to refine computational models .
Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts or disorder) are addressed using SHELX software (SHELXL refinement). Strategies include:
- Applying anisotropic displacement parameters for non-hydrogen atoms.
- Incorporating hydrogen bonding and van der Waals interactions into the refinement.
- Cross-validating with spectroscopic data (NMR/IR) to ensure consistency .
Q. What experimental approaches evaluate the compound’s binding affinity to biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd) for enzyme/receptor interactions. For antimicrobial studies, minimum inhibitory concentration (MIC) assays (e.g., against S. epidermidis strains) are performed using serial dilution methods. Cytotoxicity is assessed via MTT assays on human cancer cell lines, with HaCaT cells as normal controls .
Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?
- Methodological Answer : Rational design involves:
- Introducing electron-withdrawing groups (e.g., fluoro or nitro) to the pyrazole ring to modulate electronic effects.
- Functionalizing the furanmethyl group with hydrophilic substituents to improve solubility.
- Stability under physiological conditions is monitored via accelerated degradation studies (pH 2–9 buffers) and HPLC stability profiling .
Data Contradiction Analysis
Q. How should conflicting solubility data from different studies be reconciled?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or purity. Systematic re-evaluation under standardized conditions (e.g., USP methods) is recommended. For example, use dynamic light scattering (DLS) to detect aggregates in aqueous solutions, and compare with logP values predicted via computational tools like ChemAxon .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
